molecular formula C20H18N2O3 B4141943 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione

1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione

Cat. No. B4141943
M. Wt: 334.4 g/mol
InChI Key: XSAXZURSTXYZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GR3027 and has been studied extensively for its pharmacological properties.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been found to have several potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that GR3027 has neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. It may also act on other receptors in the brain, such as the sigma-1 receptor, to exert its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that protects cells from damage caused by reactive oxygen species. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. One area of research is the development of new derivatives of the compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various receptors in the brain.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-21-12-15(13-7-3-4-8-16(13)21)14-11-19(23)22(20(14)24)17-9-5-6-10-18(17)25-2/h3-10,12,14H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAXZURSTXYZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 2
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 3
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 4
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 5
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Reactant of Route 6
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.